Diphenhydramine citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80237211 | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88637-37-0 | |
| Record name | Diphenhydramine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenhydramine citrate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENHYDRAMINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms
Receptor Binding and Activation Kinetics
Diphenhydramine (B27) interacts with several key receptors in the central and peripheral nervous systems. Its binding affinities determine its primary effects and its broad range of secondary actions.
Histamine (B1213489) H1 Receptor Inverse Agonism
Diphenhydramine is principally recognized as an antagonist of the histamine H1 receptor. juniperpublishers.comnih.gov However, it functions more precisely as an inverse agonist. drugbank.comwikipedia.orgnih.govpatsnap.com Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to and stabilizes the inactive conformation of the H1 receptor. patsnap.commdpi.com This action reduces the basal level of receptor activity that occurs even in the absence of histamine. patsnap.com By reversing the effects of histamine on capillaries, diphenhydramine mitigates allergic symptoms. wikipedia.org This inverse agonism at H1 receptors, which are G-protein coupled receptors, is the foundation of its antihistaminic effects. patsnap.comprobes-drugs.org First-generation H1 receptor inverse agonists like diphenhydramine can cross the blood-brain barrier, leading to effects on central H1 receptors. patsnap.com
Intracellular Sodium Channel Blockade
Diphenhydramine acts as an intracellular sodium channel blocker. drugbank.comwikipedia.orgnih.gov This mechanism is responsible for its local anesthetic properties. wikipedia.orgprobes-drugs.org It inhibits neuronal sodium (Na+) currents, with a preferential binding to the inactivated state of the sodium channels. consensus.appresearchgate.net This action prevents the propagation of nerve impulses, similar to conventional local anesthetics. consensus.app
Serotonin (B10506) Reuptake Inhibition
Diphenhydramine has been shown to inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT). wikipedia.orgjuniperpublishers.com This action leads to increased extracellular concentrations of serotonin. wikipedia.org While this effect is weaker than that of selective serotonin reuptake inhibitors (SSRIs), it is a recognized component of diphenhydramine's pharmacology. wikipedia.orgjuniperpublishers.com In fact, the discovery of this property in the 1960s contributed to the development of SSRI antidepressants like fluoxetine. wikipedia.org At high doses, this inhibition of presynaptic serotonin reuptake can contribute to elevated serotonin levels in the central nervous system. researchgate.net
Dopamine (B1211576), Norepinephrine (B1679862), and Opioid System Implication
Diphenhydramine interacts with several other neurotransmitter systems. drugbank.comnih.gov It has been shown to have effects on the dopamine and norepinephrine systems and has been investigated for its potential to modulate opioid-induced analgesia. drugbank.comwikipedia.orgqueensu.ca Studies suggest that diphenhydramine can increase dopamine transmission in a manner similar to psychostimulants, with a notable effect in the nucleus accumbens. nih.gov This effect appears to be independent of H1 receptor antagonism and may be related to actions at the dopamine transporter, possibly modulated by its effects on the serotonin transporter. nih.gov The interaction with the cholinergic and dopaminergic systems is complex and mutual, affecting synaptic transmission and dopamine release. nih.gov Furthermore, some first-generation antihistamines have shown binding affinity at opioid receptors, which may explain the potentiation of certain opioid effects. queensu.ca
| Biological Target | Action | Binding Affinity (Ki, nM) | Species |
|---|---|---|---|
| Histamine H1 Receptor | Inverse agonist | 10.9 - 16 | Human |
| Muscarinic M1 Receptor | Antagonist | 80 - 100 | Human |
| Muscarinic M2 Receptor | Antagonist | 120 - 490 | Human |
| Muscarinic M3 Receptor | Antagonist | 84 - 229 | Human |
| Muscarinic M4 Receptor | Antagonist | 53 - 112 | Human |
| Muscarinic M5 Receptor | Antagonist | 30 - 260 | Human |
| Serotonin Transporter (SERT) | Inhibitor | 107 | Human |
| Dopamine Transporter (DAT) | Inhibitor | 2,100 | Human |
| Norepinephrine Transporter (NET) | Inhibitor | 3,900 | Human |
| Voltage-gated Sodium Channel (VGSC) | Blocker | 48,000 - 86,000 | Rat |
Downstream Signaling Pathways and Cellular Effects
The binding of diphenhydramine to its various receptor targets initiates a cascade of intracellular events that produce its observed cellular effects.
The inverse agonism at the histamine H1 receptor, which is coupled to Gq/11 proteins, leads to a reduction in the activation of phospholipase C (PLC). conicet.gov.ar This, in turn, decreases the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately reducing the cellular responses typically triggered by histamine, such as smooth muscle contraction and increased vascular permeability. probes-drugs.org Some studies have also shown that certain first-generation antihistamines, including diphenhydramine, can induce the internalization of H1 receptors, a process that may occur through a different mechanism than phosphorylation by G protein-coupled receptor kinase 2 (GRK2). mdpi.com
Antagonism of muscarinic acetylcholine (B1216132) receptors blocks the G-protein-coupled signaling cascades associated with these receptors, which can be either Gq/11 or Gi/o, depending on the subtype. This blockade is responsible for the anticholinergic effects.
Recent research has also explored the effects of diphenhydramine on other cellular pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines, such as melanoma and pancreatic cancer cells. researchgate.netfarmaciajournal.com This pro-apoptotic effect has been linked to the modulation of signaling pathways like the STAT3/MCL-1 and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and the induction of programmed cell death. researchgate.netfarmaciajournal.comresearchgate.net Additionally, diphenhydramine has been identified as an agonist for certain bitter taste receptors (T2Rs), such as T2R14, which can activate innate immune responses in airway cells, leading to increased nitric oxide (NO) production and ciliary beat frequency (CBF). biorxiv.org
Regulation of Allergic Inflammation Pathways via H1R
Diphenhydramine's primary mechanism of action in combating allergic reactions is its role as an inverse agonist at the histamine H1 receptor (H1R). nih.govwikipedia.orgdrugbank.com These receptors are widely distributed on various cells, including respiratory smooth muscles, vascular endothelial cells, immune cells, and neurons in the central nervous system (CNS). nih.gov Histamine binding to H1R on these cells triggers a cascade of events leading to allergic symptoms, such as increased vascular permeability, vasodilation, and eosinophilic chemotaxis. nih.gov
By acting as an inverse agonist, diphenhydramine binds to and stabilizes the inactive conformation of the H1 receptor, effectively blocking and reversing the effects of histamine. nih.govpubpub.org This action reduces the intensity of allergic symptoms. wikipedia.org Research indicates that H1-antihistamines can modulate allergic inflammation by downregulating the activity of airway epithelial cells and inhibiting the expression of adhesion molecules, which are crucial for the infiltration of inflammatory cells. nih.gov Some studies suggest that these anti-inflammatory effects might be a consequence of their ability to influence the activation of genes responsible for producing pro-inflammatory mediators. nih.gov This modulation of the NF-κB immune response transcription factor can decrease the presentation of antigens and the expression of pro-inflammatory cytokines and chemokines. smpdb.ca
Cholinergic System Modulation and Central Nervous System Effects
A significant aspect of diphenhydramine's pharmacological profile is its potent antimuscarinic activity. wikipedia.org It acts as a competitive antagonist of muscarinic acetylcholine receptors. nih.govdrugbank.com This blockade of acetylcholine, a key neurotransmitter, is responsible for several of its central and peripheral effects. mcgill.ca The structural similarity between the H1 receptor and muscarinic receptors is thought to contribute to this cross-reactivity. nih.gov
Diphenhydramine's ability to readily cross the blood-brain barrier allows it to exert significant effects on the CNS. nih.govsmpdb.ca Within the brain, its antagonism of muscarinic acetylcholine receptors contributes to its use in managing certain symptoms of parkinsonism. wikipedia.org However, this same mechanism is also linked to cognitive side effects. alzdiscovery.org Furthermore, diphenhydramine has been shown to be implicated in other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, and has been investigated for potential anxiolytic and antidepressant properties. drugbank.com It has also been found to inhibit the reuptake of serotonin. wikipedia.org
Ion Channel Modulation and Electrophysiological Alterations
Beyond its receptor-antagonist activities, diphenhydramine also modulates the function of several ion channels. It has been identified as an intracellular sodium channel blocker, a property that contributes to its local anesthetic effects. nih.govwikipedia.org
Recent research has also shed light on its effects on proton channels. Specifically, diphenhydramine has been shown to inhibit voltage-gated proton channels (Hv1). nih.gov This inhibition can lead to intracellular acidification, which may contribute to pro-apoptotic effects in certain cell types, such as leukemic Jurkat T cells. nih.gov
Furthermore, some first-generation antihistamines, including diphenhydramine, are known to interact with potassium channels. pubpub.org This interaction can diminish potassium channel activity, leading to a depolarizing effect. pubpub.org Some studies have also noted that diphenhydramine can block HERG potassium channels. smpdb.ca These interactions with ion channels can lead to electrophysiological alterations in various tissues.
Neuropharmacological Investigations
The ability of diphenhydramine to cross the blood-brain barrier is central to its neuropharmacological effects, which have been the subject of extensive research.
Central H1 Receptor Dynamics and Sedation Mechanisms
The sedative effects of diphenhydramine are a direct consequence of its interaction with H1 receptors in the central nervous system. wikipedia.org By acting as an inverse agonist on these central H1 receptors, it produces drowsiness. nih.govdrugbank.com Positron emission tomography (PET) studies have been used to quantify the occupancy of H1 receptors in the human brain following diphenhydramine administration. fda.gov These studies have shown that diphenhydramine blocks a significant proportion of H1 receptors. fda.gov
A pharmacokinetic model integrating in vitro and animal data has been used to predict the time profiles of H1 receptor occupancy (RO) in the CNS. nih.gov This research aims to understand the relationship between plasma concentrations, receptor binding in the brain, and the resulting sedative effects. nih.gov While a correlation between H1 receptor occupancy and subjective sleepiness is not always direct, significant CNS H1 receptor occupation is generally associated with sedation. fda.govnih.gov
Antimuscarinic Effects on Cognitive Function and Memory Formation
The anticholinergic properties of diphenhydramine have significant implications for cognitive function and memory. alzdiscovery.org Long-term use of strong anticholinergic drugs, including diphenhydramine, has been associated with an increased risk of cognitive decline and dementia in older adults. alzdiscovery.orgnih.gov
Acetylcholine is a crucial neurotransmitter for a variety of cognitive processes, including memory formation, learning, and attention. alzdiscovery.orgoptoceutics.com By blocking muscarinic acetylcholine receptors in the brain, diphenhydramine interferes with these acetylcholine-regulated functions. alzdiscovery.org This blockade can lead to impairments in alertness, attention, working memory, and executive function. alzdiscovery.org Studies have demonstrated that diphenhydramine can impair performance on various cognitive tasks. alzdiscovery.orgnih.gov For instance, research has shown that diphenhydramine is associated with significantly worse performance in cognitive measures compared to second-generation antihistamines, which have less impact on the CNS. alzdiscovery.org The combination of antihistaminic and anticholinergic effects poses a high risk for cognitive impairment, particularly affecting learning and memory. nih.gov
Effects on Cerebral Glucose Metabolism and Brain Atrophy
Emerging research suggests a link between the use of anticholinergic drugs, such as diphenhydramine, and notable changes in brain structure and function. Studies have associated the use of these medications with reduced cerebral glucose metabolism. alzdiscovery.org This is significant as glucose is the primary energy source for the brain, and altered metabolism can indicate neuronal dysfunction.
Furthermore, some research has pointed to a correlation between the use of strong anticholinergics and increased brain atrophy. healthline.com Neuroimaging studies have revealed that individuals taking these medications may exhibit reduced total cortical volume and temporal lobe cortical thickness, along with larger lateral ventricle volumes compared to non-users. alzdiscovery.org These structural changes are concerning as they are often associated with cognitive decline. healthline.comunchealthcare.org The proposed mechanism for these effects lies in diphenhydramine's ability to cross the blood-brain barrier and block muscarinic acetylcholine receptors, which are crucial for memory, learning, and attention. alzdiscovery.orgunchealthcare.org
A study involving healthy young men who received a single dose of diphenhydramine showed a significant increase in energy consumption in the prefrontal regions of the brain. nih.govnih.gov However, this was accompanied by a significant decrease in prefrontal hemodynamic responses, suggesting a potential uncoupling between metabolic demand and blood supply under the drug's influence. nih.govnih.gov
Modulation of Neurotransmitter Systems (Dopamine, Serotonin, Norepinephrine)
Diphenhydramine's influence extends to several key neurotransmitter systems beyond acetylcholine. drugbank.comnih.govrcsb.org Research indicates its involvement with dopamine, norepinephrine, and serotonin pathways, which play critical roles in mood, behavior, and various physiological processes. drugbank.comnih.govrcsb.org
Specifically, diphenhydramine has been shown to inhibit the reuptake of serotonin, a mechanism shared by some antidepressant medications. wikipedia.org This discovery in the 1960s even spurred the development of selective serotonin reuptake inhibitors (SSRIs). wikipedia.org While diphenhydramine itself is not primarily used as an antidepressant, this action may contribute to some of its mood-altering effects. wikipedia.org Studies have also noted its potential to affect dopamine and norepinephrine systems, although the precise nature and clinical significance of these interactions are still being explored. drugbank.comnih.govrcsb.orgnasa.gov One study in rats indicated a small inhibitory effect on norepinephrine uptake, but no effect on dopamine uptake at the concentrations tested. nasa.gov
Investigational Anxiolytic and Antidepressant Properties
Given its interactions with various neurotransmitter systems, diphenhydramine has been investigated for potential anxiolytic (anti-anxiety) and antidepressant properties. drugbank.comnih.govrcsb.orgbio-add.org Some studies suggest that antimuscarinic agents like diphenhydramine may possess mood-elevating capabilities. wikipedia.org Its sedative effects, resulting from the blockade of H1 receptors in the central nervous system, have led to its use in managing anxiety and insomnia. wikipedia.orgdrugbank.com
Clinical trials have explored the use of diphenhydramine in various contexts, including its potential as a rapidly-acting antidepressant in emergency department settings for patients with depression. clinicaltrials.gov However, it's important to note that while it may exhibit some of these properties, its side effect profile and the development of more targeted medications have limited its primary use for these conditions. wikipedia.org
Cardiovascular System Interactions
Diphenhydramine's effects on the cardiovascular system are primarily mediated through its interaction with histamine receptors and its influence on cardiac ion channels.
Antimuscarinic Activity on Cardiac Pacemaker Rhythm
Diphenhydramine's potent antimuscarinic properties can significantly impact cardiac rhythm. nih.gov By blocking muscarinic acetylcholine receptors in the heart, particularly in the SA and AV nodes, it can impair the normal regulation of the heart's pacemaker, potentially leading to tachycardia (an abnormally fast heart rate). nih.gov This anticholinergic action can interfere with the electrical impulses that control the heartbeat. nih.gov
Potassium Channel Blockade and Repolarization Abnormalities
A significant aspect of diphenhydramine's cardiovascular profile is its ability to block cardiac potassium channels. nih.govnih.govahajournals.org This action can delay cardiac repolarization, the process by which heart muscle cells recover after an electrical impulse. nih.govnih.gov This delay is reflected on an electrocardiogram (ECG) as a prolongation of the QT interval. nih.govnih.gov
Specifically, diphenhydramine has been shown to inhibit the rapidly activating component of the delayed rectifier potassium current (IKr). nih.govresearchgate.net Blockade of these channels can lead to abnormal ventricular repolarization and increase the risk of serious ventricular arrhythmias, such as torsades de pointes. nih.govnih.gov Some research also suggests that diphenhydramine can inhibit other potassium channels, such as the transient outward current (Ito) and the inward rectifier current (IK1). ahajournals.org At higher concentrations, it can also block fast sodium channels, which can lead to a widening of the QRS complex on an ECG. nih.govresearchgate.net
Table of Research Findings
| Area of Investigation | Key Findings | Supporting Evidence |
|---|---|---|
| Cerebral Glucose Metabolism | Associated with reduced cerebral glucose metabolism and increased energy consumption in prefrontal regions. alzdiscovery.orgnih.govnih.gov | Neuroimaging studies and PET scans. alzdiscovery.orgnih.govnih.gov |
| Brain Atrophy | Linked to increased brain atrophy, including reduced cortical volume. alzdiscovery.orghealthline.com | Neuroimaging studies in older adults. alzdiscovery.orghealthline.com |
| Neurotransmitter Modulation | Inhibits serotonin reuptake and may affect dopamine and norepinephrine systems. drugbank.comnih.govrcsb.orgwikipedia.orgnasa.gov | In vitro and animal studies. wikipedia.orgnasa.gov |
| Anxiolytic/Antidepressant Properties | Investigated for mood-elevating and sedative effects. drugbank.comnih.govrcsb.orgwikipedia.orgbio-add.org | Clinical trials and observational studies. wikipedia.orgclinicaltrials.gov |
| Cardiac Rhythm | Antimuscarinic activity can impair pacemaker rhythm, potentially causing tachycardia. nih.gov | In vitro and clinical observations. nih.gov |
| Potassium Channel Blockade | Inhibits cardiac potassium channels (IKr, Ito, IK1), leading to QT prolongation. nih.govnih.govahajournals.org | Electrophysiological studies and case reports. nih.govnih.govahajournals.orgnih.gov |
Sodium Channel Blockade and QRS Widening
Diphenhydramine citrate (B86180), beyond its well-known antihistaminic and anticholinergic properties, exhibits significant activity as a potent intracellular sodium channel blocker. wikipedia.orgdrugbank.comnih.gov This action is responsible for its local anesthetic effects and contributes significantly to its cardiotoxic profile in overdose situations. wikipedia.orgnih.govresearchgate.net Research indicates that diphenhydramine selectively binds to and inhibits neuronal and cardiac sodium (Na+) channels. nih.govamegroups.org The mechanism involves a stronger affinity for the inactivated state of the Na+ channel compared to the resting state. nih.govresearchgate.net
This preferential binding to the inactivated channel state means that the blocking effect is more pronounced in tissues that are frequently depolarizing, such as cardiac muscle. amegroups.org The dissociation constant (Kd) for diphenhydramine's interaction with the inactivated Na+ channel is approximately 10 µM, whereas for the resting channel, it is over 300 µM, highlighting this state-dependent affinity. nih.govresearchgate.net This action is mechanistically similar to that of Vaughan-Williams Class IA antiarrhythmic agents and tricyclic antidepressants (TCAs). amegroups.orgjetem.org
The blockade of fast sodium channels within the cardiac myocytes, particularly in the His-Purkinje system, delays phase 0 of the cardiac action potential. amegroups.orgnih.gov This delay in ventricular depolarization manifests on an electrocardiogram (ECG) as a widening of the QRS complex (>100 msec). amegroups.orgescholarship.orgnih.gov In cases of significant toxicity, this can lead to a wide complex tachycardia that may be mistaken for ventricular tachycardia. amegroups.org Other characteristic ECG findings associated with this sodium channel blockade include a terminal R wave in lead aVR and a terminal S wave in lead I, indicating a rightward axis deviation of the terminal QRS forces. jetem.orgnih.govescholarship.org
Table 1: Diphenhydramine's Affinity for Sodium Channel States
| Channel State | Dissociation Constant (Kd) | Implication |
|---|---|---|
| Inactivated | ~10 µM | High-affinity binding, pronounced effect in depolarizing tissue. nih.govresearchgate.net |
| Resting | >300 µM | Low-affinity binding, minimal effect on resting cells. nih.govresearchgate.net |
Risk of Ventricular Tachyarrhythmias and Torsade de Pointes
In addition to its effects on sodium channels, diphenhydramine also impacts potassium channels, which is a key factor in its arrhythmogenic potential. nih.govviamedica.pl At higher concentrations, typically seen in overdose scenarios, diphenhydramine blocks the delayed rectifier potassium channels, specifically the rapid component known as IKr. nih.govnih.govviamedica.pl This channel is crucial for phase 3 repolarization of the cardiac action potential.
Inhibition of the IKr current slows down cardiac repolarization, leading to a prolongation of the action potential duration. nih.govviamedica.pl This electrophysiological change is reflected on the surface ECG as a prolongation of the QT interval. wikipedia.orgnih.govnih.gov A lengthened QT interval, particularly the corrected QT interval (QTc), increases the risk of developing early afterdepolarizations, which can trigger life-threatening polymorphic ventricular tachycardia, most notably Torsade de Pointes (TdP). wikipedia.orgnih.govviamedica.pl
The toxicity of diphenhydramine is dose-dependent, with a critical dose for significant cardiotoxicity often cited as greater than 1.0 gram. nih.govviamedica.pl While the anticholinergic effects of diphenhydramine often cause tachycardia, which can sometimes have a "protective" effect against TdP by shortening the QT interval, this is not always sufficient to prevent arrhythmias in cases of massive overdose. viamedica.pluwec.edu The combination of sodium channel blockade (QRS widening) and potassium channel blockade (QT prolongation) creates a potent pro-arrhythmic environment, increasing the risk for ventricular arrhythmias and sudden cardiac death. utah.edumdpi.com
Table 2: Electrophysiological and ECG Effects of Diphenhydramine
| Molecular Action | Electrophysiological Effect | ECG Manifestation | Associated Arrhythmia |
|---|---|---|---|
| Blockade of fast sodium channels amegroups.orgnih.gov | Slows Phase 0 depolarization amegroups.org | Widened QRS complex, Terminal R wave in aVR amegroups.orgnih.gov | Wide complex tachycardia amegroups.org |
| Blockade of delayed rectifier potassium channels (IKr) nih.govnih.gov | Prolongs action potential duration, slows repolarization nih.govviamedica.pl | QT interval prolongation wikipedia.orgnih.gov | Torsade de Pointes (TdP), Polymorphic Ventricular Tachycardia nih.govviamedica.pl |
Pharmacokinetics and Biotransformation Studies
Absorption Dynamics of Diphenhydramine (B27) Citrate (B86180)
The initial phase of a drug's journey after administration is its absorption into the systemic circulation. This process is critical for determining the onset and intensity of its effects.
Once administered orally, diphenhydramine is well absorbed from the gastrointestinal tract. medsinfo.com.aunafdac.gov.ng However, it undergoes significant first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before it can reach the general circulation. ucsc.edupsu.edu This process reduces its systemic bioavailability. The oral bioavailability of diphenhydramine is documented to be in the range of 40% to 60%. wikipedia.orgdrugbank.comprobes-drugs.orgdrugs.com Some studies have reported bioavailability as high as 72%. medsinfo.com.aunih.gov
After oral administration, diphenhydramine appears in the plasma within 15 minutes, with peak plasma concentrations (Cmax) typically occurring between 2 to 3 hours. wikipedia.orgdrugbank.comprobes-drugs.org Other research indicates a slightly broader window for Cmax, ranging from 1 to 4 hours. drugs.com
| Pharmacokinetic Parameter | Reported Value |
|---|---|
| Oral Bioavailability | 40% - 72% medsinfo.com.auwikipedia.orgdrugbank.comprobes-drugs.orgdrugs.comnih.gov |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours wikipedia.orgdrugbank.comprobes-drugs.orgdrugs.com |
Diphenhydramine is available in several salt forms, primarily as hydrochloride and citrate salts. drugs.com The specific salt form can influence the compound's dissolution rate and subsequent absorption from the gastrointestinal tract. drugs.com This difference is partly attributable to their distinct molecular weights; diphenhydramine citrate has a molecular weight of 447.5 g/mol , whereas diphenhydramine hydrochloride's is 291.8 g/mol . drugs.com
Despite these differences in absorption characteristics, once the active diphenhydramine moiety is absorbed into the bloodstream, the initial salt form has no further effect on its pharmacological activity. drugs.com It is important to note that 38 mg of this compound is equivalent in active base to 25 mg of diphenhydramine hydrochloride. drugs.com
Distribution Profile
Following absorption, diphenhydramine is distributed widely throughout the body, including into the central nervous system. drugbank.com
The volume of distribution (Vd) for diphenhydramine is extensive, indicating significant tissue uptake. Reported values for Vd vary across studies, with ranges cited as 3.3-6.8 L/kg drugbank.com, 4.5 ± 2.8 L/kg medsinfo.com.au, and as high as 17 L/kg nih.gov. Another source reports an apparent volume of distribution between 188-336 L in healthy adults. nih.gov Studies in animal models have provided more specific insights into tissue localization, with research in rats showing the highest concentrations of diphenhydramine in the lungs, spleen, and brain. ucsc.edu
| Parameter | Finding |
|---|---|
| Volume of Distribution (Vd) | 3.3 - 17 L/kg medsinfo.com.audrugbank.comnih.gov |
| Tissues with Highest Concentration (in rats) | Lungs, Spleen, Brain ucsc.edu |
In the bloodstream, diphenhydramine is highly bound to plasma proteins. medsinfo.com.aumedcentral.com The extent of this binding is reported to be between 98% and 99%. wikipedia.orgsaarbiotech.in Other studies have reported slightly lower, though still high, levels of protein binding, at approximately 78% to 85%. medsinfo.com.audrugbank.commedcentral.com
As a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier (BBB). drugbank.comnih.govalzdiscovery.org Its transport into the central nervous system is not solely dependent on passive diffusion. Research has shown that diphenhydramine's entry into the brain is facilitated by a saturable, carrier-mediated transport process. nih.goviaea.org
Specifically, diphenhydramine has been identified as a selective and specific substrate for a drug/H+ (proton) antiporter at the blood-brain barrier. nih.gov This carrier-mediated component is significant, accounting for an estimated 77% of diphenhydramine's influx into the brain. nih.gov This active transport mechanism helps explain its pronounced central nervous system effects. nih.gov In vitro studies comparing various antihistamines have confirmed that first-generation agents like diphenhydramine permeate BBB models more effectively than second-generation agents. ingentaconnect.com
Blood-Brain Barrier Transport Mechanisms
Active Uptake and Saturable Transport at BBB
Contrary to the long-held belief that the entry of drugs into the brain is solely dictated by passive diffusion, research has shown that the uptake of many psychoactive compounds, including diphenhydramine, is a saturable process. nih.govresearchgate.net In situ brain perfusion studies in rats and mice have demonstrated that diphenhydramine's transport across the blood-brain barrier is indeed saturable and follows Michaelis-Menten kinetics. nih.govbohrium.comnih.govumrs1144.com
This carrier-mediated component is significant, accounting for approximately 77% of diphenhydramine influx at pharmacological plasma concentrations, with passive diffusion contributing only 23%. nih.govbohrium.comnih.govumrs1144.com The active transport of diphenhydramine into the central nervous system has also been suggested by studies in sheep, where steady-state concentration ratios between the CNS and free plasma were found to be between 2 and 3. nih.gov In vitro studies using conditionally immortalized rat brain capillary endothelial cells (TR-BBB13 cells) further confirm the active uptake of diphenhydramine at the BBB. researchgate.net
Table 1: Michaelis-Menten Kinetics of Diphenhydramine Transport at the BBB in Rats
| Parameter | Value | Unit |
|---|---|---|
| Km (Michaelis constant) | 2.99 | mM |
| Vmax (Maximum velocity) | 179.5 | nmol s-1 g-1 |
Data from in situ brain perfusion experiments in rats. nih.govbohrium.comnih.govumrs1144.com
Proton-Antiporter Function at BBB
The mechanism behind diphenhydramine's active uptake involves a specific type of transporter: a drug/H+-antiporter. nih.govbohrium.com This transporter is a novel, molecularly unidentified system that controls the permeation of many central nervous system compounds. nih.gov The transport of [14C]diphenhydramine across the BBB has been shown to be sensitive to changes in proton concentration. nih.govbohrium.com Specifically, the transport of diphenhydramine increases with a rising pH. bohrium.com This proton-dependency is a key characteristic of the H+-antiporter system. nih.gov The transport can be significantly inhibited by clonidine, a known substrate of the H+-antiporter, further confirming the involvement of this system. nih.govbohrium.com Studies have validated diphenhydramine as a selective and specific substrate for this H+-antiporter, making it a useful probe for studying the transporter's function in vivo. nih.govnih.govumrs1144.com
Interaction with Other Transport Systems (e.g., P-gp/Bcrp, OCT/OCTN, MATE1)
While diphenhydramine utilizes an active uptake mechanism, it does not appear to be a significant substrate for major efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govbohrium.comnih.gov Studies in mice have shown that diphenhydramine influx is not different between wild-type and P-gp/Bcrp knockout mice. nih.gov This lack of interaction with major efflux pumps is a distinguishing feature compared to many second-generation antihistamines, whose limited CNS penetration is often due to being substrates of P-gp. ingentaconnect.comnih.gov
Furthermore, diphenhydramine transport is not influenced by tetraethylammonium (B1195904) (TEA), a known modulator of Organic Cation Transporters (OCT/OCTN) and Multidrug and Toxin Extrusion (MATE1) proteins. nih.govbohrium.comnih.govumrs1144.com This suggests that these specific solute carrier (SLC) drug transporters are not involved in its passage across the BBB. nih.govnih.gov While diphenhydramine is a known substrate for OCT1, OCT2, and OCT5, its primary transport at the BBB is mediated by the distinct H+-antiporter. ucsc.eduresearchgate.net
Efflux Mechanisms and CNS Clearance
Once inside the central nervous system, diphenhydramine is subject to clearance mechanisms. In vivo studies in rabbits have shown that after intraventricular injection, [14C]diphenhydramine is cleared from the cerebrospinal fluid (CSF) much more rapidly than sucrose, which is cleared by simple diffusion, indicating an active efflux process. osti.gov The clearance of diphenhydramine from the brain is partly mediated by saturable, carrier-mediated transport processes at both the blood-brain and blood-cerebrospinal fluid barriers. osti.gov
Pharmacokinetic studies in sheep have also pointed towards a transport-mediated efflux of diphenhydramine contributing to its CNS clearance. nih.gov The co-administration of propranolol (B1214883) was found to increase the concentration of diphenhydramine in the brain's extracellular fluid and CSF, suggesting an inhibitory effect of propranolol on a transporter-mediated efflux mechanism for diphenhydramine. nih.gov Positron emission tomography (PET) imaging in rats using [11C]diphenhydramine has allowed for the calculation of its brain uptake clearance, which was found to be 0.99 ± 0.18 mL min−1 cm−3. nih.govnih.govumrs1144.com Notably, no radiometabolites of [11C]diphenhydramine were detected in the brain 15 minutes post-injection, confirming the purity of the radioactivity signal for transport analysis. nih.govnih.govumrs1144.com
Metabolism and Biotransformation Pathways
The biotransformation of diphenhydramine is extensive and primarily occurs in the liver, involving multiple enzymatic pathways.
Hepatic First-Pass Metabolism
Following oral administration, diphenhydramine undergoes rapid and substantial first-pass metabolism in the liver. drugbank.comnih.govmedcentral.com This initial metabolic process significantly reduces the amount of unchanged drug that reaches systemic circulation, with the oral bioavailability of diphenhydramine reported to be in the range of 40% to 60%. drugbank.commedcentral.comwikipedia.orgdrugs.com
The primary metabolic pathway involves two successive N-demethylations of the tertiary amine group. ucsc.edudrugbank.com Diphenhydramine is first demethylated to its primary metabolite, N-desmethyldiphenhydramine. drugbank.comdroracle.ai This metabolite is then further demethylated to N,N-didesmethyldiphenhydramine. drugbank.com Subsequently, the N,N-didesmethyl metabolite can undergo oxidation to form diphenylmethoxyacetic acid or be converted to acetylated metabolites. drugbank.com The resulting metabolites are further conjugated with glycine (B1666218) and glutamine before being excreted in the urine. drugbank.com
Cytochrome P450 Isoenzyme Involvement in N-Demethylation
The N-demethylation of diphenhydramine is mediated by several cytochrome P450 (CYP) isoenzymes. drugbank.comdroracle.ainih.gov Research has identified CYP2D6, CYP1A2, CYP2C9, and CYP2C19 as the key enzymes involved in this process. drugbank.comwikipedia.orgdroracle.ainih.govprobes-drugs.org
Among these, CYP2D6 exhibits the highest affinity for diphenhydramine and is the primary enzyme responsible for its N-demethylation at clinically relevant concentrations. nih.govdroracle.ainih.gov Studies using recombinant P450 isozymes have shown that CYP2D6 has the highest activity for diphenhydramine N-demethylation. researchgate.netnih.gov Diphenhydramine is not only a high-affinity substrate of CYP2D6 but also a known inhibitor of this enzyme, which can lead to drug-drug interactions. researchgate.netnih.govresearchgate.net The other enzymes, CYP1A2, CYP2C9, and CYP2C19, act as low-affinity components in its metabolism. nih.gov The significant role of CYP2D6 in diphenhydramine metabolism means that individuals with genetic variations in this enzyme, such as ultrarapid metabolizers, may experience different responses to the compound. droracle.aiclarityxdna.comnih.gov
Table 2: Cytochrome P450 Isoenzymes Involved in Diphenhydramine N-Demethylation
| Isoenzyme | Role in Metabolism | Affinity |
|---|---|---|
| CYP2D6 | Primary enzyme for N-demethylation | High |
| CYP1A2 | Low-affinity component | Low |
| CYP2C9 | Low-affinity component | Low |
| CYP2C19 | Low-affinity component | Low |
Data from various in vitro and in vivo studies. drugbank.comdroracle.ainih.govprobes-drugs.org
Oxidative Deamination to Diphenylmethoxyacetic Acid
Following the initial N-demethylation steps, the metabolic process continues. Diphenhydramine is first demethylated to its secondary amine metabolite, N-desmethyldiphenhydramine, and then further demethylated to the primary amine, N,N-didesmethyldiphenhydramine. drugbank.comresearchgate.net This latter metabolite subsequently undergoes oxidative deamination, which results in the formation of diphenylmethoxyacetic acid. drugbank.comresearchgate.nethpra.ienafdac.gov.ngtandfonline.com This is a key step in the biotransformation cascade leading to metabolites that can be more readily eliminated from the body.
Conjugation of Metabolites (Glycine, Glutamine)
The final phase of diphenhydramine's biotransformation involves the conjugation of its metabolites. drugbank.comprobes-drugs.org Specifically, diphenylmethoxyacetic acid is believed to be conjugated with either glycine or glutamine. nih.govresearchgate.nettandfonline.com This conjugation step further increases the water solubility of the metabolites, facilitating their subsequent excretion from the body, primarily through the urine. drugbank.comnih.govprobes-drugs.org
Elimination and Excretion
The elimination of diphenhydramine and its byproducts from the body is a critical aspect of its pharmacokinetic profile.
Renal Excretion of Unchanged Drug and Metabolites
The primary route for the elimination of diphenhydramine and its metabolites is renal excretion into the urine. nih.govwikipedia.orgmedcentral.comhres.ca Following oral administration, the drug is well-absorbed, but a significant portion undergoes first-pass metabolism in the liver. nih.gov As a result, only a very small amount, approximately 1%, of a single dose of diphenhydramine is excreted unchanged in the urine. drugbank.comnih.govmedcentral.com The vast majority of the drug is eliminated in the form of its metabolites. nih.govmedcentral.com Studies have shown that about 50-75% of a dose is excreted in the urine within four days, almost entirely as metabolites. medcentral.com
Elimination Half-Life Variability Across Age Groups
The elimination half-life of diphenhydramine, which is the time it takes for the concentration of the drug in the plasma to reduce by half, shows significant variability across different age groups. wikipedia.orgnih.govnih.govdroracle.ai Generally, the half-life is shorter in children and increases with age, with the longest half-life observed in the elderly. nih.govnih.govdroracle.aiaddictionresource.com
Research findings on the precise half-life values have varied between studies. A 1990 study found that the mean elimination half-life was 5.4 hours in children, 9.2 hours in young adults, and 13.5 hours in the elderly. wikipedia.orgnih.gov Other research has reported a broader range of 2.4 to 9.3 hours in healthy adults. drugbank.comwikipedia.orgprobes-drugs.org A more recent study from 2018 focusing on children and adolescents reported a half-life of 8 to 9 hours. wikipedia.org Another study noted the elimination half-life in pediatric patients to be approximately 5 hours, around 9 hours in adults, and about 13.5 hours in the elderly. nih.gov This variability underscores the influence of age-related physiological changes on drug disposition.
Table 2: Elimination Half-Life of Diphenhydramine Across Age Groups (Based on Various Studies)
| Age Group | Elimination Half-Life | Source(s) |
|---|---|---|
| Children | 5.4 ± 1.8 hours | nih.govdroracle.ai |
| Approx. 5 hours (range: 4-7 hours) | cambridge.orgnih.gov | |
| 8 to 9 hours (in children and adolescents) | wikipedia.org | |
| Young Adults | 9.2 ± 2.5 hours | nih.govdroracle.ai |
| 2.4 to 9.3 hours (healthy adults) | drugbank.comwikipedia.orgprobes-drugs.org | |
| Approx. 9 hours (range: 7-12 hours) | cambridge.orgnih.gov | |
| Elderly | 13.5 ± 4.2 hours | wikipedia.orgnih.govdroracle.ai |
| Approx. 13.5 hours (range: 9-18 hours) | nih.gov |
Influence of Hepatic Impairment on Elimination
The liver is the primary site of biotransformation for diphenhydramine, subjecting the compound to extensive first-pass metabolism. nih.gov Consequently, the functional state of the liver is a critical determinant in the elimination kinetics of diphenhydramine. In individuals with compromised liver function, the metabolic capacity can be significantly reduced, leading to altered pharmacokinetic profiles.
Detailed Research Findings
Research into the disposition of diphenhydramine in the context of hepatic impairment has revealed significant alterations in its elimination pathway. A key study investigated the pharmacokinetics of intravenously administered diphenhydramine in a cohort of nine male patients with chronic alcohol-related liver disease and compared them to eight healthy male subjects. nih.gov
The findings indicated a marked increase in the terminal elimination half-life (t½β) in patients with cirrhosis. nih.gov The mean half-life in this group was 15.2 (± 1.5) hours, a substantial prolongation compared to the 9.3 (± 0.9) hours observed in the healthy control group. nih.gov This extension of the half-life suggests a slower rate of elimination of the drug from the body in individuals with liver disease.
Interestingly, this study noted that while the mean plasma clearance was lower and the apparent volume of distribution was greater in the cirrhotic patients compared to the normal subjects, these differences did not reach statistical significance. nih.gov The prolongation of the half-life was, however, found to correlate with the severity of the liver disease, as indicated by a positive correlation with serum bilirubin (B190676) levels. nih.gov
It is important to note that the available detailed pharmacokinetic studies in patients with hepatic impairment have been conducted using diphenhydramine hydrochloride. psu.edu Specific research focusing solely on the this compound salt form in this patient population is not available in the current scientific literature. However, the salt form (citrate or hydrochloride) is not expected to influence the elimination kinetics of the active diphenhydramine moiety once it is absorbed into the systemic circulation. drugs.com The primary difference between the salt forms lies in their molecular weights and potential effects on dissolution and absorption. wikipedia.org Therefore, the data from studies on diphenhydramine hydrochloride are considered relevant to understanding the impact of hepatic impairment on the elimination of the active diphenhydramine compound, regardless of the initial salt administered.
In adults with liver disease, protein binding of diphenhydramine is also lower. medicines.ie This could theoretically lead to a larger fraction of unbound, pharmacologically active drug in the plasma.
The extensive metabolism of diphenhydramine by the liver underscores the need for caution in individuals with hepatic impairment. wikipedia.org The reduced clearance and prolonged half-life can lead to an accumulation of the drug and its metabolites, potentially increasing the risk of adverse effects.
Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic findings from the comparative study of diphenhydramine in healthy subjects versus patients with chronic liver disease.
| Pharmacokinetic Parameter | Healthy Subjects (n=8) | Patients with Chronic Liver Disease (n=9) |
|---|---|---|
| Elimination Half-Life (t½β) | 9.3 (± 0.9) hours | 15.2 (± 1.5) hours |
| Plasma Clearance | Not significantly different from patient group | Not significantly different from healthy group |
| Apparent Volume of Distribution | Not significantly different from patient group | Not significantly different from healthy group |
Data sourced from Meredith et al. (1984). nih.gov
Drug Interactions and Pharmacodynamic Modulations
Pharmacokinetic Interactions via Cytochrome P450 System
The metabolism of numerous drugs is dependent on the cytochrome P450 (CYP) enzymatic system in the liver. Diphenhydramine (B27) is a notable inhibitor of one of these key enzymes, CYP2D6, leading to clinically significant drug-drug interactions.
Diphenhydramine acts as a potent competitive inhibitor of the CYP2D6 isoenzyme. nih.govnih.gov This enzyme is responsible for the metabolism of a significant number of commonly prescribed medications. jwatch.org In vitro studies have demonstrated that diphenhydramine can significantly alter the metabolism of CYP2D6 substrates. nih.govnih.gov For instance, in microsomal incubations, diphenhydramine was shown to be a competitive inhibitor of the metabolism of bufuralol, a specific CYP2D6 substrate. nih.gov Another study found it to be a potent competitive inhibitor of metoprolol (B1676517) alpha-hydroxylation, with an inhibitory constant (Ki) of 2 micromol/L. nih.gov This inhibition suggests that diphenhydramine can occupy the active site of the CYP2D6 enzyme, thereby preventing the metabolism of other drugs that are substrates for this enzyme. nih.gov
The inhibition of CYP2D6 by diphenhydramine has significant clinical implications for drugs that are metabolized by this pathway, particularly those with a narrow therapeutic index. nih.gov Co-administration can lead to elevated plasma concentrations of these substrates, potentially increasing the risk of adverse effects. jwatch.org
Metoprolol: Metoprolol, a beta-blocker used for cardiovascular conditions, is a well-documented example. jwatch.orgwalrus.com Its metabolism is dependent on CYP2D6 activity. researchgate.net When taken with diphenhydramine, the metabolism of metoprolol is inhibited, leading to higher-than-expected blood levels of the drug. jwatch.orggoodrx.com This is particularly evident in individuals who are "extensive metabolizers" via CYP2D6. nih.govjwatch.org
Tricyclic Antidepressants (TCAs): Many TCAs, such as amitriptyline (B1667244) and doxepin, are substrates for CYP2D6. goodrx.com Co-administration with diphenhydramine can inhibit their metabolism, leading to increased plasma concentrations and a higher risk of side effects. goodrx.comhealthline.comdrugs.com
Antipsychotics: Certain antipsychotic medications also rely on CYP2D6 for their metabolism. jwatch.orgdrugbank.com Concurrent use of diphenhydramine could lead to increased levels of the antipsychotic drug, heightening the risk of its associated adverse effects.
Other Substrates: The interaction extends to other CYP2D6 substrates as well. For example, the metabolism of the antidepressant venlafaxine (B1195380) is significantly inhibited by diphenhydramine in extensive metabolizers. drugbank.comnih.gov Similarly, a fatal drug-drug interaction has been reported between hydrocodone and diphenhydramine, where diphenhydramine-induced CYP2D6 inhibition led to a lethal concentration of hydrocodone. researchgate.net
By inhibiting CYP2D6, diphenhydramine can significantly increase the serum concentration of co-administered substrates. An in vivo study involving the beta-blocker metoprolol demonstrated this effect clearly. In extensive metabolizers of CYP2D6, diphenhydramine co-administration decreased the oral and nonrenal clearance of metoprolol by twofold and the partial metabolic clearance to its metabolite, alpha-hydroxymetoprolol, by 2.5-fold. nih.gov This pharmacokinetic change resulted in a significant increase in metoprolol's hemodynamic effects, including more pronounced and prolonged reductions in heart rate and systolic blood pressure. nih.govjwatch.org In individuals who are "poor metabolizers" of CYP2D6, diphenhydramine had no significant effect on metoprolol's clearance or hemodynamic response. nih.govjwatch.org
This elevation in serum concentration directly correlates with an increased risk and intensity of adverse effects. walrus.comgoodrx.com For metoprolol, this can manifest as increased bradycardia (low heart rate) and hypotension (low blood pressure). walrus.comdrugs.com For other drugs, such as hydrocodone, the consequences can be more severe, with reports of fatal overdoses due to this interaction mechanism. researchgate.net
| CYP2D6 Substrate | Effect of Co-administration with Diphenhydramine | Potential Adverse Effects |
|---|---|---|
| Metoprolol | Increased serum concentration, decreased clearance nih.gov | Enhanced bradycardia, hypotension, dizziness walrus.comgoodrx.com |
| Venlafaxine | Decreased oral clearance in extensive metabolizers drugbank.com | Increased risk of cardiovascular side effects nih.gov |
| Hydrocodone | Inhibited metabolism to hydromorphone, increased hydrocodone concentration researchgate.net | Increased risk of opioid toxicity and fatal overdose researchgate.net |
| Tricyclic Antidepressants | Potentially increased serum concentrations goodrx.com | Increased risk of anticholinergic and sedative side effects singlecare.comdroracle.ai |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when diphenhydramine is taken with other substances that have similar physiological effects, leading to an amplification of these effects.
Diphenhydramine is a first-generation antihistamine that readily crosses the blood-brain barrier, causing central nervous system (CNS) depression, which manifests as drowsiness and sedation. singlecare.comnih.gov When combined with other CNS depressants, these effects become additive and potentially dangerous. nih.govhealthline.com
Alcohol: Both diphenhydramine and alcohol are CNS depressants. healthline.comcrestviewrecoverycenter.com Taking them together significantly increases drowsiness, dizziness, and impairs coordination and mental alertness. drugs.comgoodrx.comgratitudelodge.com This combination can slow down the CNS to a dangerous degree, making activities that require alertness, such as driving, extremely hazardous. healthline.comcrestviewrecoverycenter.comhealthyplace.com
Sedatives/Hypnotics: Co-administration with other sedatives, such as benzodiazepines (e.g., alprazolam, lorazepam) or "Z-drugs" (e.g., zolpidem), can lead to profound sedation and CNS depression. singlecare.comaddictionresource.comyoutube.com The combination intensifies side effects like drowsiness and confusion. goodrx.comaddictionresource.com
| Co-administered Substance | Type of Interaction | Resulting Effects |
|---|---|---|
| Alcohol (Ethanol) | Additive CNS Depression | Increased drowsiness, dizziness, impaired coordination and judgment crestviewrecoverycenter.comdrugs.comgoodrx.com |
| Benzodiazepines (e.g., Xanax) | Additive CNS Depression | Intensified sedation, confusion, prolonged CNS depressant effects singlecare.comaddictionresource.com |
| Opioids (e.g., hydrocodone) | Additive CNS Depression | Potentiation of sedative effects, increased risk of respiratory depression singlecare.comyoutube.com |
| Other Sedating Antihistamines | Additive CNS Depression | Excessive sedation addictionresource.com |
Diphenhydramine possesses significant anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132). youtube.comdroracle.ai This action is responsible for side effects like dry mouth, urinary retention, and blurred vision. nih.govyoutube.com
Monoamine Oxidase Inhibitors (MAOIs): MAOIs, a class of antidepressants, can prolong and intensify the anticholinergic effects of antihistamines like diphenhydramine. singlecare.comnih.gov This interaction can be dangerous and may lead to an overstimulation of the sympathetic nervous system. drugs.comdrugs.com The use of diphenhydramine within 14 days of taking an MAOI is generally not recommended. healthyplace.comuspharmacist.com
Other Anticholinergic Agents: When diphenhydramine is taken with other drugs that also have anticholinergic properties, the effects are additive. goodrx.comdrugs.com This includes tricyclic antidepressants, some antipsychotics, and medications for overactive bladder (e.g., oxybutynin). goodrx.comnih.govdrugs.com The combined use can lead to an excessive anticholinergic burden, resulting in severe symptoms such as constipation, urinary retention, blurred vision, confusion, and delirium, a condition known as anticholinergic intoxication syndrome. drugs.comdrugs.com
| Co-administered Drug Class | Type of Interaction | Potential Consequences |
|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Potentiation of Anticholinergic Effects | Prolonged and intensified anticholinergic side effects, potential for overstimulation of the sympathetic nervous system nih.govdrugs.comdrugs.com |
| Tricyclic Antidepressants (TCAs) | Additive Anticholinergic Effects | Increased risk of dry mouth, blurred vision, constipation, urinary retention, confusion drugs.comdroracle.ai |
| Other Anticholinergic Drugs (e.g., oxybutynin, scopolamine) | Additive Anticholinergic Effects | Worsening of side effects like constipation, blurry vision, and confusion; increased risk of anticholinergic intoxication syndrome goodrx.comdrugs.com |
Effects on Cardiac Ion Channels and Arrhythmia Risk with Other QT-Prolonging Drugs
Diphenhydramine has been shown to exert effects on cardiac ion channels, which can lead to a prolongation of the QT interval on an electrocardiogram. This effect is a key consideration in its pharmacodynamic profile, as it signifies a delay in ventricular repolarization. The primary mechanism behind this is the blockade of cardiac potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels, which are crucial for the rapid component of the delayed rectifier potassium current (IKr) drugs.com. By inhibiting these channels, diphenhydramine slows the efflux of potassium ions from cardiac myocytes, thereby prolonging the action potential duration and, consequently, the QT interval drugs.com.
At higher concentrations, or in cases of overdose, diphenhydramine can also inhibit fast sodium channels, which can lead to a widening of the QRS complex nih.govdrugs.comdrugs.com. The risk of significant QT prolongation is dose-dependent nih.govdrugs.com.
The co-administration of diphenhydramine with other drugs known to prolong the QT interval presents a heightened risk of cardiac arrhythmias, most notably Torsades de Pointes (TdP) drugs.com. TdP is a specific form of polymorphic ventricular tachycardia that can degenerate into ventricular fibrillation and cause sudden cardiac death. The risk is additive, as multiple drugs affecting the hERG channel can synergistically enhance QT prolongation.
Table 1: Factors Increasing the Risk of Diphenhydramine-Induced Arrhythmia
| Risk Factor | Description |
|---|---|
| Co-administration of QT-Prolonging Drugs | Concomitant use of medications such as certain antiarrhythmics (e.g., amiodarone, sotalol), antipsychotics (e.g., haloperidol), and antibiotics (e.g., macrolides, fluoroquinolones) can have an additive effect on QT prolongation. |
| High Doses/Overdose | The risk of cardiac side effects is significantly increased with diphenhydramine toxicity nih.gov. |
| Electrolyte Imbalances | Conditions such as hypokalemia (low potassium) and hypomagnesemia (low magnesium) can exacerbate the QT-prolonging effects of diphenhydramine nih.gov. |
| Pre-existing Cardiac Conditions | Individuals with underlying heart disease or congenital long QT syndrome are more susceptible to arrhythmias nih.gov. |
| Female Gender | Women may be at a higher risk for drug-induced Torsades de Pointes. |
| Renal Impairment | Reduced kidney function can lead to the accumulation of the drug, increasing the risk of adverse cardiac events drugs.com. |
Interactions with Specific Compounds
Oxycodone: Competition for BBB Uptake Transport
Diphenhydramine and oxycodone, both being weak bases that can exist as cations, exhibit a competitive interaction for active transport across the blood-brain barrier (BBB) drugbank.com. Research has shown that they likely share the same uptake transport system, which is believed to be a proton-coupled organic cation antiporter alzdiscovery.org.
In vitro studies using conditionally immortalized rat brain capillary endothelial cells have elucidated the competitive nature of this interaction. In these experiments, oxycodone was found to competitively inhibit the uptake of diphenhydramine, and conversely, diphenhydramine competitively inhibited the uptake of oxycodone drugbank.com.
Despite the clear in vitro evidence of competitive inhibition, in vivo studies in rats have not demonstrated a significant pharmacokinetic interaction between the two drugs at therapeutic concentrations drugbank.com. The reason for this discrepancy lies in the concentrations required to elicit the competitive inhibition. The unbound plasma concentrations of diphenhydramine and oxycodone that can be safely achieved in vivo are considerably lower than the inhibition constants (Ki) determined from the in vitro studies drugbank.com. Therefore, under normal therapeutic use, significant competition at the BBB is not expected.
Table 2: In Vitro Competitive Inhibition at the Blood-Brain Barrier
| Inhibitor | Substrate | Inhibition Constant (Ki) | Study Model |
|---|---|---|---|
| Oxycodone | Diphenhydramine | 106 µM drugbank.com | Conditionally immortalized rat brain capillary endothelial cells (TR-BBB13) drugbank.com |
| Diphenhydramine | Oxycodone | 34.7 µM drugbank.com | Conditionally immortalized rat brain capillary endothelial cells (TR-BBB13) drugbank.com |
Propranolol (B1214883): Inhibitory Effect on DPHM Brain Elimination
An interaction between diphenhydramine and propranolol has been identified that affects the concentration of diphenhydramine within the central nervous system (CNS). A study conducted in adult sheep demonstrated that the co-administration of propranolol with diphenhydramine led to a significant increase in the concentration of diphenhydramine in the brain's extracellular fluid (ECF) and cerebrospinal fluid (CSF).
The research findings indicated that while the total plasma concentration of diphenhydramine decreased slightly, the concentrations in the ECF and CSF rose by 88.1% and 91.6%, respectively. This suggests that propranolol inhibits a transporter-mediated efflux mechanism responsible for removing diphenhydramine from the brain. By blocking this elimination pathway, propranolol effectively increases the residence time and concentration of diphenhydramine within the CNS.
Table 3: Effect of Propranolol on Diphenhydramine Concentrations in the CNS of Sheep
| Compartment | Change in Diphenhydramine Concentration with Propranolol Co-administration |
|---|---|
| Plasma (Total) | -12.8% |
| Brain Extracellular Fluid (ECF) | +88.1% |
| Cerebrospinal Fluid (CSF) | +91.6% |
Lactoferrin: Combined Antiviral Effects
Recent research has highlighted a synergistic antiviral effect when diphenhydramine is combined with lactoferrin, a protein found in milk. This combination has shown particular efficacy against the SARS-CoV-2 virus in both in vitro and in vivo mouse models drugs.comdrugs.comgoodrx.com.
The mechanism of this synergy involves the two compounds acting on different pathways to inhibit viral activity. Diphenhydramine is thought to bind to sigma receptors, which play a role in the cellular stress response that coronaviruses exploit for replication drugs.comnih.gov. By inhibiting this stress response, diphenhydramine creates an environment less favorable for the virus.
Lactoferrin, on the other hand, exerts its antiviral effects through multiple mechanisms. It can regulate the host's immune response and is also believed to compete with the SARS-CoV-2 virus for binding to the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus into human cells drugs.comnih.gov.
In laboratory tests on human and monkey cells, the combination of diphenhydramine and lactoferrin was found to be highly potent. While each compound individually inhibited SARS-CoV-2 replication by approximately 30%, when used together, they reduced viral replication by 99% drugs.comgoodrx.comdrugbank.com.
Table 4: Antiviral Efficacy against SARS-CoV-2 In Vitro
| Compound(s) | Inhibition of Viral Replication |
|---|---|
| Diphenhydramine (alone) | ~30% drugs.comgoodrx.comdrugbank.com |
| Lactoferrin (alone) | ~30% drugs.comgoodrx.comdrugbank.com |
| Diphenhydramine + Lactoferrin | 99% drugs.comgoodrx.comdrugbank.com |
Advanced Research Methodologies and Models
In Vitro Cellular and Molecular Models
In vitro models provide a controlled environment to study the specific cellular and molecular mechanisms of diphenhydramine (B27) action, minimizing the complexities of a whole-organism system.
The ability of diphenhydramine to cross the blood-brain barrier (BBB) is fundamental to its central nervous system effects, such as sedation. Conditionally immortalized rat brain capillary endothelial cell lines, like TR-BBB13 cells, serve as a valuable in vitro model of the BBB. Studies using these cells have demonstrated that diphenhydramine is actively transported across the BBB.
Research has shown a competitive interaction between diphenhydramine and other centrally acting drugs. For instance, in TR-BBB13 cells, the opioid oxycodone was found to competitively inhibit the uptake of diphenhydramine. Conversely, diphenhydramine also competitively inhibited the uptake of oxycodone. usc.edu These findings suggest that both substances may compete for the same uptake transport system at the BBB.
Interactive Table: In Vitro BBB Transport Inhibition Constants
| Interacting Compound | Inhibitory Action | Ki Value (µM) |
|---|---|---|
| Oxycodone | Inhibition of Diphenhydramine uptake | 106 |
| Diphenhydramine | Inhibition of Oxycodone uptake | 34.7 |
Data derived from studies on TR-BBB13 cells. usc.edu
Receptor binding assays are essential for characterizing the affinity of diphenhydramine for its primary targets and identifying off-target interactions. Diphenhydramine is primarily known as an inverse agonist of the histamine (B1213489) H1 receptor, which reverses the effects of histamine on capillaries and is responsible for its anti-allergic properties. wikipedia.org Its sedative effects arise from its ability to cross the BBB and act on central H1 receptors. wikipedia.org
Beyond its antihistaminic activity, diphenhydramine is a potent antimuscarinic, acting as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. wikipedia.org This action underlies its use in managing certain movement disorders. wikipedia.org Furthermore, diphenhydramine functions as an intracellular sodium channel blocker, which contributes to its local anesthetic properties, and has been shown to inhibit the reuptake of serotonin (B10506). wikipedia.org
Enzyme kinetics studies are critical for understanding the metabolism of diphenhydramine. It is metabolized in the liver primarily by the cytochrome P450 system, with several enzymes involved. wikipedia.org
CYP2D6
CYP1A2
CYP2C9
CYP2C19
The activity of these enzymes can influence the drug's half-life and potential for drug-drug interactions. wikipedia.org
The cardiovascular effects of first-generation antihistamines are a subject of significant research. Human cardiomyocytes, including those derived from induced pluripotent stem cells (hiPSC-CM), provide a powerful in vitro model to investigate the direct effects of compounds on cardiac cells. nih.gov These models are used to assess changes in beating frequency and to detect potential cardiotoxicity. nih.gov
Research indicates that the cardiotoxic effects of some antihistamines are due to the blockade of cardiac potassium channels, specifically the 'rapid' IKr potassium channel encoded by the human Ether-à-go-go-Related Gene (hERG). nih.gov Blockade of these channels can prolong the QT interval and lead to arrhythmias. nih.gov Studies on diphenhydramine have reported a proarrhythmic effect, particularly at high doses, which is attributed to its influence on these potassium channels. nih.gov While the primary focus has been on cardiotoxicity, these cellular models are instrumental in exploring the full spectrum of cardiac responses to diphenhydramine, including any potential modulatory or protective effects under specific conditions.
In Vivo Animal Models
In vivo animal models are indispensable for studying the integrated physiological and pharmacological effects of diphenhydramine citrate (B86180) in a complete biological system, providing insights into its pharmacokinetics and pharmacodynamics.
Rat and mouse models have been extensively used to confirm and expand upon in vitro findings regarding BBB transport. In situ brain perfusion experiments in these models have demonstrated that diphenhydramine's transport into the brain is a saturable process, confirming the involvement of a carrier-mediated system. nih.gov These studies have allowed for the calculation of key transport parameters.
Interactive Table: In Vivo Diphenhydramine BBB Transport Kinetics
| Species | Km | Vmax |
|---|---|---|
| Rat | 2.99 mM | 179.5 nmol s⁻¹ g⁻¹ |
Data from in situ brain perfusion experiments. nih.gov
For neuropharmacology, rodent models are used to investigate the therapeutic potential of diphenhydramine beyond its antihistaminic effects. In a rat model of traumatic brain injury (TBI), diphenhydramine demonstrated neuroprotective effects. It was shown to reduce cerebral edema, inflammation, and neuronal degeneration. karger.comkarger.com The mechanism for this protection involves the attenuation of oxidative stress and the modulation of apoptosis-related proteins. karger.com In another study using aged rats as a model for parkinsonian symptoms, diphenhydramine exhibited anticataleptic activity, supporting its role as an antimuscarinic agent in the central nervous system. researchtrends.net
The small crustacean Daphnia magna (water flea) serves as a useful model organism for assessing the cardioactive effects of various compounds due to its simple, translucent body, which allows for easy observation of its heart rate. pubpub.org Studies have used D. magna to examine the heart rate modulation caused by diphenhydramine.
Interestingly, while diphenhydramine can cause an elevated heart rate (tachycardia) in mammals, it was found to have the opposite effect in Daphnia magna, producing a negative chronotropic effect (a decrease in heart rate). pubpub.orgresearchgate.net One study observed that diphenhydramine significantly lowered the heart rate of D. magna over time. pubpub.org This unexpected finding has led to the hypothesis that histamine may function as a primary sympathetic cardiac neurotransmitter in this species. pubpub.orgresearchgate.net Therefore, diphenhydramine, by acting as an H1-receptor inverse agonist, may prevent the heart rate-increasing actions of endogenous histamine in Daphnia. researchgate.net
Interactive Table: Effect of Diphenhydramine on Daphnia magna Heart Rate
| Time Interval | Heart Rate Change |
|---|---|
| 2-4 minutes | Not significantly different from control |
| 10-12 minutes | Significantly lower than control |
Observations from a study administering 4.28 mM diphenhydramine. pubpub.org
Preclinical Models for SARS-CoV-2 Inhibition
Diphenhydramine has been the subject of significant preclinical research to evaluate its potential as an inhibitor of SARS-CoV-2. Investigations have primarily utilized in vitro cell-based assays and in vivo animal models to determine its antiviral efficacy and mechanism of action.
Initial in vitro studies demonstrated that diphenhydramine exhibits direct antiviral activity against SARS-CoV-2. nih.govufhealth.org In laboratory tests using Vero E6 cells (from monkey kidneys), diphenhydramine was shown to inhibit viral replication. sbgg.org.br Specifically, the concentration for 50% inhibition (EC50) of the SARS-CoV-2 isolate USA-UF-1/2020 was determined to be 17.4 μg/ml. sbgg.org.br Further research confirmed these antiviral effects in various cell lines, including human and primate cells. ufhealth.orgufl.edu
A key finding from these preclinical studies is the synergistic effect of diphenhydramine when combined with lactoferrin, a protein found in human and cow's milk. ufhealth.org While each compound individually inhibited SARS-CoV-2 replication by approximately 30% in lab tests on human and monkey cells, the combination of diphenhydramine and lactoferrin reduced virus replication by a remarkable 99%. ufhealth.orgnih.gov This potent synergy suggests a multi-pronged mechanism of action, where diphenhydramine inhibits the host cell's stress response machinery hijacked by the virus, and lactoferrin interferes with the virus's ability to bind to the host cell receptor ACE2. nih.govufhealth.org
The efficacy of diphenhydramine, both alone and in combination, has also been assessed in in vivo models. Studies using K18-hACE2 transgenic mice, which express the human ACE2 receptor and simulate the human response to SARS-CoV-2, have shown promising results. nih.govufhealth.org Mice treated with a combination of diphenhydramine and lactoferrin after being challenged with a virulent SARS-CoV-2 strain exhibited significantly improved survival rates and a rapid recovery of body mass compared to untreated control groups. nih.govufhealth.org These findings provide in-vivo evidence for the therapeutic potential of targeting the sigma receptors, which are involved in the cellular stress response that the virus exploits for replication. ufhealth.orgnih.gov
Computational and Theoretical Approaches
Quantum Theory Methods (Hartree-Fock, DFT) for Structural Analysis
Computational quantum theory methods, particularly Hartree-Fock (HF) and Density Functional Theory (DFT), are powerful tools for analyzing the molecular structure, stability, and reactivity of chemical compounds like diphenhydramine. dergipark.org.trdergipark.org.tr These methods solve approximations of the Schrödinger equation to provide insights into the electronic structure of a molecule. idosr.orgnih.gov
Studies have been conducted to optimize the geometry of the diphenhydramine molecule and calculate its energy band gaps using both HF and DFT methods with various basis sets. dergipark.org.trdergipark.org.tr The energy band gap is a crucial parameter for understanding a molecule's stability and reactivity. dergipark.org.tr DFT, a method that accounts for electron correlation as a function of the electron density, is widely used for its balance of accuracy and computational efficiency. rowansci.com For diphenhydramine, calculations have been performed using basis sets such as 3-21G, 6-31G, 6-31G, 6-311G, LanL2DZ, and LanL2MB. dergipark.org.tr The results from these theoretical calculations help to elucidate the electrochemical properties and are also used to simulate and confirm experimental data from spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. dergipark.org.trdergipark.org.tr
Table based on data from Isah Nasidi, İ., & Kebiroglu, H. (2019). A Theoretical Study on Diphenhydramine Molecule. Journal of Physical Chemistry and Functional Materials, 2(2), 48-53. dergipark.org.tr
Molecular Modeling of Receptor-Ligand Interactions
Molecular modeling, especially molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as diphenhydramine) when bound to a second (a receptor protein) to form a stable complex. youtube.com This approach has been instrumental in elucidating the potential mechanisms behind diphenhydramine's observed antiviral activity against SARS-CoV-2.
The antiviral effects of diphenhydramine are not thought to be mediated by its primary target, the histamine H1 receptor, but rather through "off-target" interactions. nih.govnih.gov Molecular docking studies have shown that diphenhydramine binds to sigma receptors, specifically the sigma-1 and sigma-2 receptors. nih.govnih.govnih.gov These receptors are involved in the cellular stress response, a pathway that the SARS-CoV-2 virus hijacks to create a suitable environment for its own replication. ufhealth.orgufhealth.org By binding to these sigma receptors, diphenhydramine is believed to interfere with this process, thereby inhibiting viral replication. nih.gov
In addition to sigma receptors, computational studies have explored diphenhydramine's interactions with other viral and host proteins. Some in silico models have investigated its potential to bind to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. turkjps.org Other research has used docking to model the binding of related antihistamines to the Angiotensin-Converting Enzyme 2 (ACE2), the primary host cell receptor for SARS-CoV-2, suggesting another possible, though less characterized, mechanism of viral inhibition. nih.govsbgg.org.br These molecular modeling studies provide a structural basis for the observed preclinical activity and guide further research into repurposing diphenhydramine for antiviral applications.
Table of Mentioned Compounds
| Compound Name |
| 8-chlorotheophylline |
| Acrivastine |
| Angiotensin-Converting Enzyme 2 (ACE2) |
| Astemizole |
| Azelastine |
| Benzophenone |
| Bepotastine |
| Bilastine |
| Brompheniramine |
| Carbinoxamine maleate |
| Cetirizine |
| Chlorpheniramine |
| Citric acid |
| Clemastine |
| Cloperastine |
| Cutamesine (SA4503) |
| Diphenhydramine |
| Diphenhydramine citrate |
| Diphenhydramine hydrochloride |
| Diphenhydramine salicylate |
| Doxylamine |
| Ebastine |
| Famotidine |
| Fentanyl |
| Fexofenadine |
| Histamine |
| Hydroxyzine |
| Lactoferrin |
| Loratadine |
| Meclizine |
| Mizolastine |
| Montelukast |
| Morphine |
| Oliceridine |
| Orphenadrine |
| Promethazine |
| Rupatadine |
| Terfenadine |
| Triprolidine |
| Zafirlukast |
Emerging Research Areas and Future Directions
Novel Therapeutic Applications Beyond Antihistaminic Properties
Researchers are actively investigating the potential of diphenhydramine (B27) citrate (B86180) in therapeutic areas unrelated to its traditional use for allergies. These new lines of inquiry are driven by a growing understanding of its interactions with various biological targets.
Preliminary research has identified diphenhydramine as a potential agent against the SARS-CoV-2 virus. ufl.eduufhealth.orgnih.gov In laboratory settings, diphenhydramine has demonstrated the ability to inhibit the replication of the virus that causes COVID-19. ufl.eduufhealth.orgnih.gov The proposed mechanism of action involves its interaction with sigma receptors, which are believed to play a role in the cellular stress response that coronaviruses exploit for replication. researchgate.netufhealth.org By binding to these receptors, diphenhydramine may interfere with the virus's ability to multiply within host cells. researchgate.netufhealth.org
Studies on human and monkey cells have shown that diphenhydramine can inhibit SARS-CoV-2 replication. ufl.eduufhealth.org Further research has explored its synergistic effects when combined with other compounds. For instance, when paired with lactoferrin, a protein found in milk, the combination was found to significantly hinder the SARS-CoV-2 virus in cell cultures. ufl.eduufhealth.org While diphenhydramine or lactoferrin alone inhibited viral replication by approximately 30%, together they achieved a 99% reduction in replication in these preclinical models. ufl.eduufhealth.org These findings suggest a potential for developing new therapeutic strategies, though further research, including human clinical trials, is necessary to validate these preliminary results. ufhealth.orgufl.edu
| Compound/Combination | Cell Type | Observed Effect | Reported Efficacy |
|---|---|---|---|
| Diphenhydramine | Vero E6 cells, Human lung cells, Monkey cells | Inhibition of SARS-CoV-2 replication | EC50 of 17.4 μg/ml in Vero E6 cells nih.gov |
| Diphenhydramine + Lactoferrin | Human and Monkey cells | Synergistic inhibition of SARS-CoV-2 replication | ~99% reduction in virus replication ufl.eduufhealth.org |
The sedative effects of diphenhydramine are well-known, and this has led to investigations into its potential as an anxiolytic and antidepressant agent. nih.gov Its mechanism of action in this context is thought to be related to its involvement with various neurotransmitter systems beyond histamine (B1213489), including dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and acetylcholine (B1216132). nih.govdrugbank.com While some individuals use diphenhydramine for occasional sleeplessness associated with anxiety, it is not an approved treatment for anxiety disorders. healthline.com
A 2017 study comparing the effects of a benzodiazepine (B76468) (alprazolam), an anticonvulsant (pregabalin), and diphenhydramine on anxiety symptoms found that diphenhydramine was not effective for promoting calmness when compared to the other medications. healthline.com Although it may induce temporary drowsiness, these effects tend to diminish with regular use. healthline.com The potential for adverse effects and the availability of more targeted and effective treatments mean that the role of diphenhydramine in managing anxiety and depression remains a subject of ongoing research rather than established clinical practice. healthline.comquora.com
Genetic Polymorphisms in CYP Enzymes and Individual Variability in Response
Individual responses to diphenhydramine can vary significantly, and emerging research points to genetic factors as a key determinant of this variability. Specifically, genetic polymorphisms in the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing a wide range of drugs, play a crucial role. fastercapital.comlongdom.org
The metabolism of diphenhydramine is primarily mediated by the CYP2D6 enzyme. nih.govdrugs.com Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. longdom.org Individuals with multiple active copies of the CYP2D6 gene are classified as ultrarapid metabolizers and exhibit abnormally high CYP2D6 activity. nih.govcambridge.org This can lead to an accelerated conversion of diphenhydramine into its metabolites. nih.govcambridge.org
Case reports have suggested a link between CYP2D6 ultrarapid metabolizer status and a paradoxical excitation response to diphenhydramine, where individuals experience agitation and nervousness instead of the expected sedation. nih.govcambridge.orgresearchgate.net It is hypothesized that in these individuals, the rapid metabolism of diphenhydramine may lead to the formation of a metabolite that causes excitation. nih.govcambridge.org These findings highlight the importance of considering an individual's genetic makeup to predict their response to diphenhydramine and to avoid potential adverse effects.
| CYP Enzyme | Metabolizer Phenotype | Genetic Basis | Implication for Diphenhydramine Response |
|---|---|---|---|
| CYP2D6 | Poor Metabolizer | Reduced or no enzyme activity | Increased risk of sedation and other side effects |
| CYP2D6 | Extensive Metabolizer | Normal enzyme activity | Typical response to standard doses |
| CYP2D6 | Ultrarapid Metabolizer | Multiple copies of the active gene | Potential for paradoxical excitation nih.govcambridge.orgresearchgate.net |
Development of Advanced Analytical Techniques for Metabolite Profiling
A deeper understanding of the pharmacokinetics of diphenhydramine relies on the ability to accurately identify and quantify its metabolites in biological samples. Recent years have seen the development and application of several advanced analytical techniques for this purpose. These methods offer high sensitivity and selectivity, allowing for detailed metabolite profiling.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that has been successfully employed for the quantitation of diphenhydramine and its metabolites. lcms.czresearchgate.net This method provides excellent separation and detection capabilities, enabling the analysis of complex biological matrices. lcms.cz Capillary electrophoresis coupled to ion-trap mass spectrometry (CE-MS) is another valuable tool for the identification of urinary drug metabolites, particularly when reference standards are not available. nih.gov This technique has been used to identify metabolites such as diphenhydramine-N-oxide and nordiphenhydramine in urine samples. nih.gov
Other techniques such as high-performance thin-layer chromatography (HPTLC) have also been utilized for the analysis of diphenhydramine in various solutions. nih.gov These advanced analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and in the development of personalized medicine approaches for diphenhydramine therapy.
Exploration of Diphenhydramine Citrate in Combination Therapies
There is growing interest in the use of this compound as part of combination therapies to enhance therapeutic effects or to address multiple symptoms simultaneously. The rationale behind this approach is to leverage the distinct mechanisms of action of different drugs to achieve a synergistic or additive effect.
As previously mentioned, the combination of diphenhydramine with lactoferrin has shown promise in preclinical studies for inhibiting SARS-CoV-2. ufl.eduufhealth.org Another area of investigation is in combating antimicrobial resistance. Research has explored the combination of diphenhydramine with the antibiotic levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net The findings suggested a synergistic antibacterial effect, indicating that diphenhydramine may potentiate the activity of certain antibiotics. researchgate.net
In the realm of topical treatments, a combination gel containing diphenhydramine hydrochloride and lidocaine (B1675312) hydrochloride has been evaluated for the symptomatic relief of skin inflammation and allergic reactions accompanied by itching. nih.govresearchgate.net Diphenhydramine acts as an antihistamine to reduce the allergic response, while lidocaine provides local anesthetic action to alleviate pain and itching. nih.govresearchgate.net
Pharmacogenomic and Proteomic Studies in Response to this compound
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a rapidly developing field with significant implications for antihistamine therapy. nih.gov For diphenhydramine, pharmacogenomic studies are crucial for understanding the individual variability in both efficacy and adverse effects. nih.gov As discussed, polymorphisms in the CYP2D6 gene are a key focus, as they directly impact the metabolism of diphenhydramine. nih.govdrugs.com
Future research in this area will likely involve broader genomic and proteomic approaches to identify other genetic markers and protein expression patterns that influence an individual's response to diphenhydramine. This could include variations in genes encoding for histamine receptors, drug transporters, or other enzymes involved in its metabolic pathways. By integrating this multi-omics data, it may become possible to develop predictive models for patient response, allowing for more precise and personalized therapeutic strategies.
Q & A
Q. How can researchers differentiate diphenhydramine citrate from its hydrochloride form in experimental settings?
this compound (C₁₇H₂₁NO·C₆H₈O₇) and hydrochloride (C₁₇H₂₁NO·HCl) differ in their salt forms, affecting solubility, molecular weight, and dosage equivalence. Methodologically, use techniques like titration (to quantify citrate vs. chloride ions) or HPLC with UV detection (to separate and identify the distinct retention times of each salt form). Confirm equivalency via molar mass calculations: 25 mg of hydrochloride equals 38 mg of citrate due to the citrate salt's higher molecular weight .
Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (265 nm) is widely validated for this compound quantification. Key parameters include:
- Column: C18 (e.g., 3.9 mm × 30 cm, L1 packing).
- Mobile phase: Acetonitrile-phosphate buffer (pH 3.0).
- System suitability: Resolution ≥2.5, tailing factor ≤1.7, and column efficiency ≥1000 theoretical plates . Calibrate using USP reference standards and ensure linearity across 0.084–1.14 μg/mL for citrate .
Q. How should researchers design experiments to assess this compound stability in formulations?
Follow ICH Q1A guidelines for stability testing:
- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions.
- Analytical monitoring : Use HPLC to track degradation products (e.g., free diphenhydramine or citric acid derivatives).
- Acceptance criteria : ≥98.0% purity under specified storage conditions (tight, light-resistant containers) .
Advanced Research Questions
Q. What experimental design considerations are critical for bioequivalence studies of this compound combination products?
Use a randomized, single-dose, two-period crossover design with washout periods to minimize carryover effects. Key steps:
- Population : Healthy adults (n ≥ 24) under fasting/postprandial conditions.
- PK parameters : Measure AUC₀–∞, Cmax, and Tmax via LC-MS/MS.
- Statistical analysis : Apply ANOVA for geometric mean ratios (90% CI within 80–125% for bioequivalence) . Address inter-subject variability using stratified randomization and covariate analysis .
Q. How can researchers resolve contradictions in dissolution data for this compound tablets?
Discrepancies often arise from apparatus selection (e.g., USP Apparatus 1 vs. 2) or medium composition (e.g., water vs. biorelevant fluids). Mitigate by:
Q. What strategies are effective for impurity profiling of this compound during synthesis?
Employ HPLC-MS/MS to identify and quantify impurities:
- Sample preparation : Spiked degradation studies to simulate process-related impurities (e.g., residual citric acid isomers).
- Detection limits : LOQ ≤0.372 μg/mL for citrate-related impurities .
- Regulatory compliance : Follow USP〈621〉 for column efficiency and ICH Q3B for impurity thresholds (≤0.10% for unidentified impurities) .
Q. How should researchers address interspecies variability in preclinical pharmacokinetic studies of this compound?
- Allometric scaling : Adjust doses based on body surface area across species (e.g., rat to human).
- In vitro-in vivo correlation (IVIVC) : Use hepatocyte incubation to predict metabolic clearance.
- Species-specific adjustments : Account for differences in CYP450 enzyme activity (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .
Methodological Frameworks
Q. What PICOT elements are essential for formulating research questions on this compound’s sedative efficacy?
- P (Population) : Adults with transient insomnia.
- I (Intervention) : 38 mg this compound.
- C (Comparison) : Placebo or alternative antihistamines (e.g., doxylamine).
- O (Outcome) : Latency to sleep onset (polysomnography).
- T (Time) : Acute (single-dose) vs. chronic (7-day) administration .
Q. How can researchers ensure reproducibility in this compound assay development?
- Documentation : Detail column lot numbers, mobile phase preparation, and instrument calibration.
- Data transparency : Publish raw chromatograms, validation parameters (linearity, precision), and sample preparation protocols .
- External validation : Cross-check results with independent labs using USP reference standards .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound studies?
Q. How should researchers present this compound stability data in compliance with journal guidelines?
Structure the report as:
- Introduction : Stability challenges (e.g., hygroscopicity).
- Methods : Accelerated testing conditions and HPLC parameters.
- Results : Degradation kinetics (Arrhenius plots).
- Discussion : Implications for formulation shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
